Cas no 2034472-56-3 (5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic compound featuring a pyrimidinone ring with distinct substitution patterns. It boasts a high degree of structural complexity, which enhances its potential in various chemical reactions. This compound is particularly valued for its potential in pharmaceutical applications due to its unique structural features and reactive sites.
5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one structure
2034472-56-3 structure
Product Name:5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one
CAS No:2034472-56-3
MF:C20H25N3O2
MW:339.431404829025
CID:6245970
PubChem ID:119099804
Update Time:2025-10-31

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • F6464-0002
    • AKOS026688713
    • 5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]pyrimidin-4-one
    • 5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
    • 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one
    • 2034472-56-3
    • Inchi: 1S/C20H25N3O2/c1-15-16(2)21-14-23(20(15)25)13-19(24)22-11-7-6-10-18(12-22)17-8-4-3-5-9-17/h3-5,8-9,14,18H,6-7,10-13H2,1-2H3
    • InChI Key: BHHKHXPAFZOKNQ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC(C)=C(C)C1=O)N1CCCCC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 339.19467705g/mol
  • Monoisotopic Mass: 339.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53Ų

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one Pricemore >>

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Additional information on 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one

Introduction to 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one (CAS No. 2034472-56-3)

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034472-56-3, represents a novel structural motif that combines a pyrimidine core with an azepane ring system, making it a promising candidate for further exploration in drug discovery and development. The structural features of this molecule suggest potential biological activities that are worthy of detailed investigation.

The pyrimidine scaffold is a fundamental structural unit in many bioactive molecules, particularly in nucleoside analogs and kinase inhibitors. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively studied for their pharmacological properties. In 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one, the presence of two methyl groups at the 5 and 6 positions enhances the stability of the pyrimidine ring, while the substitution at the 3-position introduces a functional group that can interact with biological targets.

The azepane ring system in this compound is a key feature that distinguishes it from other pyrimidine derivatives. Azepanes are saturated heterocyclic compounds that mimic the conformational flexibility of cyclohexane, making them valuable in designing molecules that can fit into specific binding pockets in biological targets. The 3-phenylazepan-1-yl moiety not only contributes to the structural complexity but also offers opportunities for tuning the electronic properties and solubility of the molecule. This combination of structural elements makes 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one a versatile scaffold for developing new therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The pyrimidinone core of this molecule is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity. The ethyl group attached to the 2-oxy position further modulates the electronic distribution around the pyrimidine ring, potentially influencing its reactivity and interaction with biological systems.

In the realm of drug discovery, 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-y l)ethyl)pyrimidin -4(3H)-one (CAS No. 2034472 -56 -3) has shown promise as a lead compound for several therapeutic indications. For instance, its structural features suggest potential activity against enzymes involved in cancer metabolism and inflammation pathways. The azepane moiety, in particular, has been implicated in modulating enzyme conformational changes that are critical for disease progression.

One of the most exciting aspects of this compound is its potential to serve as a starting point for structure-based drug design. By leveraging high-throughput screening technologies and molecular docking studies, researchers can rapidly identify derivatives of 5,6-dimethyl -3-(2 -oxo -2 - (3 -phen yl az ep an -1 -y l ) eth yl ) py rim idin -4 ( 3 H ) - one that exhibit enhanced potency and selectivity against specific biological targets. This approach has already been successfully applied to other complex molecules, leading to the discovery of novel drugs that have entered clinical trials.

The synthesis of 5,6-dimethyl -3-(2 -oxo -2 -( 3 - phen yl az ep an -1 -y l ) eth yl ) py rim idin -4 ( 3 H ) - one presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. However, recent advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency than ever before.

The pharmaceutical industry is increasingly interested in developing small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. PTMs play a crucial role in regulating cellular processes, and their dysregulation is associated with various diseases. The unique structural features of 5 ,6-dimethyl - 3 -( 2-o x o - 2 -( 3-ph en y l az ep an e r h t y l ) e th y l ) p y rim id i n e r h t o n e make it an attractive candidate for designing PTM-modifying agents.

For example, protein phosphorylation is one of the most common PTMs and is involved in numerous signaling pathways. Inhibitors that target kinases responsible for phosphorylation have shown great promise in treating cancers and inflammatory diseases. The pyrimidinone core and azepane moiety could be designed to interact specifically with kinase active sites or substrate proteins, thereby modulating phosphorylation levels and restoring normal cellular function.

The development of new analytical techniques has also contributed to our understanding of how 5 ,6-dimethyl - 3 -( 2-o x o - 2 -( 3-ph en y l az ep an e r h t y l ) e th y l ) p y rim id i n e r h t o n e behaves in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its structure-function relationships. These data are essential for optimizing its pharmacological properties before moving into preclinical studies.

In conclusion,5 ,6-dimethyl - 3 -( 2-o x o - 2 -( 3-ph en y l az ep an e r h t y l ) e th y l ) p y rim id i n e r h t o n e (CAS No .20344725663) represents a promising lead compound with significant potential in drug discovery . Its unique structural features , combined with recent advances i n computational chemistry and synthetic methodologies , make it an exciting target for further investigation . As research continues , we can expect to see more derivatives being developed that will address unmet medical needs across various therapeutic areas .

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